molecular formula C8H5BrN2OS B6358261 2-Bromobenzo[d]thiazole-6-carboxamide CAS No. 1502927-80-1

2-Bromobenzo[d]thiazole-6-carboxamide

Cat. No.: B6358261
CAS No.: 1502927-80-1
M. Wt: 257.11 g/mol
InChI Key: NACBSSTVPCVRRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzo[d]thiazole-6-carboxamide typically involves the bromination of benzo[d]thiazole followed by the introduction of a carboxamide group. One common method includes the reaction of benzo[d]thiazole with bromine in the presence of a suitable solvent to yield 2-bromobenzo[d]thiazole. This intermediate is then reacted with an amide source under specific conditions to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and subsequent amide formation. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzo[d]thiazoles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and amines.

Scientific Research Applications

2-Bromobenzo[d]thiazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzo[d]thiazole-6-carboxamide
  • 2-Fluorobenzo[d]thiazole-6-carboxamide
  • 2-Iodobenzo[d]thiazole-6-carboxamide

Uniqueness

2-Bromobenzo[d]thiazole-6-carboxamide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom influences the compound’s electronic properties, making it suitable for specific reactions and applications .

Properties

IUPAC Name

2-bromo-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-8-11-5-2-1-4(7(10)12)3-6(5)13-8/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACBSSTVPCVRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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